3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride” is similar to the one you’re interested in . It has a molecular weight of 213.61 . Another similar compound is “3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid” with a molecular weight of 206.15 .
Molecular Structure Analysis
The InChI code for “3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride” is 1S/C6H9F2N3O.ClH/c1-11-2-4 (9)6 (10-11)12-3-5 (7)8;/h2,5H,3,9H2,1H3;1H .
Physical and Chemical Properties Analysis
The “3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride” is a powder and it’s stored at room temperature . The “3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid” also has similar properties .
Safety and Hazards
The “3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride” has several hazard statements including H302, H315, H319, H335 . The safety information for “3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole” might be similar but it’s always important to refer to the specific safety data sheet for the exact compound.
Properties
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-1-ethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2O/c1-2-12-4-3-7(11-12)5-13-6-8(9)10/h3-4,8H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGTUKVCQUQNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)COCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.